molecular formula C17H15N3O2S B7754425 5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7754425
M. Wt: 325.4 g/mol
InChI Key: DKAAVYWZDKHOJC-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Compounds in this family are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s antiproliferative activity is attributed to its ability to interfere with these signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

5,7-dimethyl-2-phenacylsulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-8-11(2)18-15-14(10)16(22)20-17(19-15)23-9-13(21)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAVYWZDKHOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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